molecular formula C9H8N2S2 B1606514 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole CAS No. 32991-58-5

5-(Methylthio)-3-phenyl-1,2,4-thiadiazole

Cat. No. B1606514
CAS RN: 32991-58-5
M. Wt: 208.3 g/mol
InChI Key: BCKNSBBDDVYPER-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Applications

  • Novel thiazole and 1,3,4-thiadiazole derivatives, including compounds related to 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole, have shown potent anticancer activities. Particularly, these compounds demonstrated significant efficacy against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
  • Another study synthesized thiadiazoles incorporating pyrazole moiety, which exhibited promising anticancer activity against breast carcinoma cell lines, suggesting a potential application in cancer treatment (Gomha et al., 2014).

Antimicrobial and Antitubercular Activity

  • Novel quaternary ammonium salts with a 5-methyl-1,3,4-thiadiazole-2-thiol moiety exhibited potent antimicrobial effects against common pathogens, indicating their potential as novel antimicrobial agents (Xie et al., 2017).
  • In the development of antitubercular agents, phenothiazine-thiadiazole hybrids were designed, displaying significant inhibitory activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).

Antiviral and Fungicidal Properties

  • 1,2,3-Thiadiazoles, including those with a 5-methyl moiety, synthesized via the Ugi reaction, showed significant antivirus and fungicidal activities, suggesting their potential in pesticide development (Zheng et al., 2010).

Applications in Solar Cells

  • 5-Methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer were used in dye-sensitized and quantum-dot sensitized solar cells, offering a novel and cost-effective solution for improving the efficiency of these cells (Rahman et al., 2018).

Corrosion Inhibition

  • Thiadiazole derivatives, including phenyl-substituted amino thiadiazoles, have been investigated as corrosion inhibitors for copper in acidic environments, demonstrating their potential in material science and engineering (Tang et al., 2009).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I would be able to provide a more detailed analysis.


properties

IUPAC Name

5-methylsulfanyl-3-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-10-8(11-13-9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKNSBBDDVYPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342889
Record name 5-(methylthio)-3-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylthio)-3-phenyl-1,2,4-thiadiazole

CAS RN

32991-58-5
Record name 5-(methylthio)-3-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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